molecular formula C25H22N4O2S B11117706 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11117706
M. Wt: 442.5 g/mol
InChI Key: KPGWTYKIINZLAT-UHFFFAOYSA-N
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Description

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C25H22N4O2S

Molecular Weight

442.5 g/mol

IUPAC Name

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C25H22N4O2S/c30-23(28-16-14-27(15-17-28)19-6-2-1-3-7-19)18-10-12-20(13-11-18)29-24(31)21-8-4-5-9-22(21)26-25(29)32/h1-13H,14-17H2,(H,26,32)

InChI Key

KPGWTYKIINZLAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5NC4=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the phenylpiperazine moiety.

    Carbonylation: The carbonyl group is introduced through reactions with carbonylating agents such as phosgene or its derivatives.

    Sulfur Introduction: The sulfur atom can be introduced through thiolation reactions using reagents like thiourea or sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound has shown promising pharmacological properties, which can be categorized into several key areas:

  • Anticancer Activity : Quinazolinone derivatives are known for their anticancer effects. Preliminary studies indicate that 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens, including bacteria and fungi. The presence of the sulfanylidene group may enhance its reactivity and efficacy against microbial targets .
  • Neuropharmacological Effects : The phenylpiperazine component suggests potential interactions with serotonin and dopamine receptors, which are crucial in treating mood disorders and other neuropsychiatric conditions. This compound could serve as a lead for developing new antidepressants or anxiolytics .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of quinazolinone derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that certain quinazolinone derivatives showed significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
  • Neuropharmacological Research : Research involving piperazine derivatives has shown promise in modulating serotonin receptors, suggesting potential applications in treating anxiety and depression-related disorders .
  • Antimicrobial Testing : A series of quinazolinone compounds were synthesized and evaluated for their antimicrobial properties, with several exhibiting potent activity against common pathogens like Candida albicans and Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-N-[3-[(4-phenylpiperazine-1-carbonyl)amino]phenyl]piperazine-1-carboxamide
  • 2-(4-[4-acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its specific structural features, such as the quinazolinone core and the presence of both phenylpiperazine and sulfanylidene groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biological Activity

3-[4-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound characterized by its quinazolinone core structure, which is recognized for its diverse biological activities. This compound integrates a sulfanylidene group and a phenylpiperazine moiety, suggesting potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The following sections will detail its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

C19H20N4O1S\text{C}_{19}\text{H}_{20}\text{N}_{4}\text{O}_{1}\text{S}

This structure incorporates various functional groups that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that quinazolinone derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various quinazolinone derivatives, including this compound, which were screened against a panel of bacteria and fungi. The results demonstrated promising antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties .

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus2.0
Other derivativesVarious pathogensVariable

Anticancer Activity

Quinazolinones have also been explored for their anticancer potential. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from the quinazolinone framework demonstrated significant activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines, with IC50 values indicating effective growth inhibition .

Cell LineCompoundIC50 (μM)
PC3A310
MCF-7A310
HT-29A312

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Penicillin-Binding Proteins (PBPs) : Quinazolinones have been shown to bind to the allosteric site of PBP2a in Staphylococcus aureus, which is crucial for bacterial cell wall synthesis. This binding opens the active site for β-lactam antibiotics, enhancing their efficacy against resistant strains .
  • Cytotoxic Mechanisms : In cancer cells, quinazolinone derivatives may induce apoptosis through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have documented the efficacy of quinazolinones in preclinical models:

  • Study on MRSA : A study evaluated the synergistic effect of a quinazolinone derivative with piperacillin-tazobactam against methicillin-resistant Staphylococcus aureus (MRSA). The combination showed enhanced bactericidal activity compared to either agent alone .
  • Anticancer Efficacy : Another research effort focused on the anticancer properties of various quinazolinone derivatives, revealing that specific substitutions on the quinazolinone core significantly influenced their cytotoxicity against cancer cell lines .

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